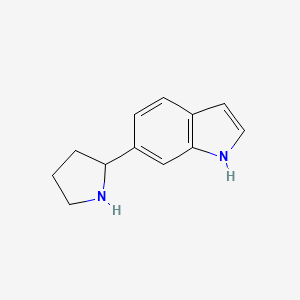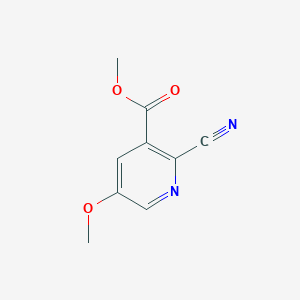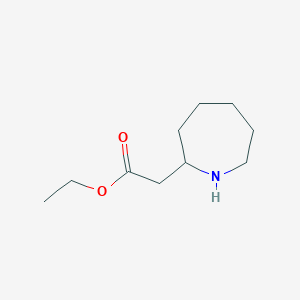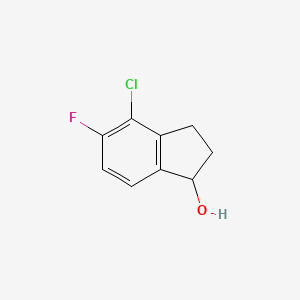
4-Chloro-5-fluoro-2,3-dihydro-1H-inden-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-5-fluoro-2,3-dihydro-1H-inden-1-ol is an organic compound that belongs to the class of indanols It is characterized by the presence of a chloro and fluoro substituent on the indanol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-fluoro-2,3-dihydro-1H-inden-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate indanone derivative, which is then subjected to halogenation reactions to introduce the chloro and fluoro substituents.
Halogenation: The indanone derivative is treated with chlorinating and fluorinating agents under controlled conditions to achieve selective halogenation.
Reduction: The halogenated indanone is then reduced to the corresponding indanol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale halogenation and reduction processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-5-fluoro-2,3-dihydro-1H-inden-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone or aldehyde derivatives.
Reduction: Further reduction can lead to the formation of fully saturated indane derivatives.
Substitution: The chloro and fluoro substituents can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
Oxidation: Formation of 4-chloro-5-fluoro-2,3-dihydro-1H-inden-1-one.
Reduction: Formation of 4-chloro-5-fluoro-2,3-dihydroindane.
Substitution: Formation of various substituted indanols depending on the nucleophile used.
Scientific Research Applications
4-Chloro-5-fluoro-2,3-dihydro-1H-inden-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of advanced materials and as a building block for various chemical products.
Mechanism of Action
The mechanism of action of 4-Chloro-5-fluoro-2,3-dihydro-1H-inden-1-ol involves its interaction with specific molecular targets. The chloro and fluoro substituents enhance its binding affinity to certain enzymes and receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-2,3-dihydro-1H-inden-1-ol
- 5-Fluoro-2,3-dihydro-1H-inden-1-ol
- 2,3-Dihydro-1H-inden-1-ol
Uniqueness
4-Chloro-5-fluoro-2,3-dihydro-1H-inden-1-ol is unique due to the presence of both chloro and fluoro substituents, which impart distinct chemical and biological properties. This dual substitution pattern can enhance its reactivity and specificity in various chemical reactions and biological interactions, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C9H8ClFO |
|---|---|
Molecular Weight |
186.61 g/mol |
IUPAC Name |
4-chloro-5-fluoro-2,3-dihydro-1H-inden-1-ol |
InChI |
InChI=1S/C9H8ClFO/c10-9-6-2-4-8(12)5(6)1-3-7(9)11/h1,3,8,12H,2,4H2 |
InChI Key |
NHWBXNAYAQMYAO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1O)C=CC(=C2Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



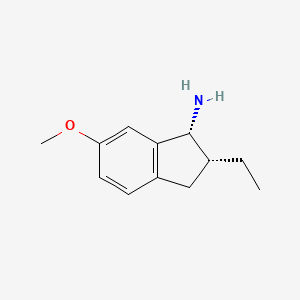
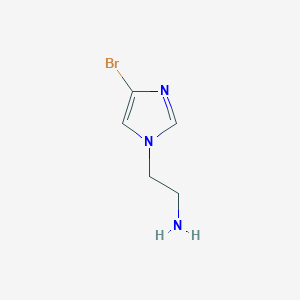



![1-Methylimidazo[1,5-a]pyridine-3-carbothioamide](/img/structure/B11907192.png)


